molecular formula C7H5ClN2O B2616926 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one CAS No. 178393-20-9

7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one

Cat. No.: B2616926
CAS No.: 178393-20-9
M. Wt: 168.58
InChI Key: JHSXMNUYBFUKFP-UHFFFAOYSA-N
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Description

7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a heterocyclic compound with a molecular formula of C7H5ClN2O. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one typically involves multiple steps. One common method starts with the chlorination of 6-azaindole to form 7-chloro-6-azaindole. This intermediate is then subjected to various reactions, including condensation and cyclization, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrrolopyridines .

Scientific Research Applications

7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-1H-pyrrolo[2,3-b]pyridine
  • 6-chloro-1H-pyrrolo[2,3-b]pyridine
  • 7-chloro-1H-pyrrolo[3,2-c]pyridine

Uniqueness

7-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

7-chloro-1,3-dihydropyrrolo[2,3-c]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-7-6-4(1-2-9-7)3-5(11)10-6/h1-2H,3H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSXMNUYBFUKFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=NC=C2)Cl)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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